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Compound of Interest

1H-Imidazole-2-carboxaldehyde
Compound Name: ]
oxime

Cat. No.: B154060

For researchers, scientists, and professionals in drug development, the precise structural
elucidation of heterocyclic compounds is paramount. This guide provides a comparative
spectral analysis of 1H-Imidazole-2-carboxaldehyde oxime, a molecule of interest in
medicinal chemistry, benchmarked against its precursor and structural analogs. The data
presented herein, including NMR, IR, and Mass Spectrometry, offers a comprehensive
reference for its characterization.

Comparative Spectral Data

The spectral characteristics of 1H-Imidazole-2-carboxaldehyde oxime are presented in
comparison with its direct precursor, 1H-Imidazole-2-carboxaldehyde, and a structural analog,
Pyridine-2-carboxaldehyde oxime. This allows for a clear understanding of the spectral
changes upon oxime formation and the influence of the heterocyclic core.

Table 1: *H NMR Spectral Data Comparison (in DMSO-de)
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Chemical Coupling
Proton . L
Compound . Shift (5, Multiplicity Constant (J, Notes
Assignment
ppm) Hz)
Two distinct
signals for
the imidazole
ring protons
are observed.
1H-
) The presence
Imidazole-2-
H4 / H5 ~7.15, ~7.45 d, d ~1.2 of syn and
carboxaldehy .
. anti isomers
de Oxime
(approx.
60:40 ratio)
leads to
signal
complexity[1].
Signal for the
CH=NOH ~8.10 s - _
oxime proton.
Broad singlet
for the
hydroxyl
N-OH ~11.5 brs - yEroy
proton of the
oxime
group[1].
Broad singlet
for the
N-H ~13.0 brs -
imidazole N-
H proton[1].
1H- Two singlets
Imidazole-2- for the
H4 / H5 7.25/7.50 s, s - o _
carboxaldehy imidazole ring
de protons.
CHO 9.63 S - Singlet for the
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© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://ri.conicet.gov.ar/bitstream/handle/11336/112934/CONICET_Digital_Nro.08f0e951-80e4-47dd-9b60-f2ba17666511_A.pdf?sequence=2&isAllowed=y
https://ri.conicet.gov.ar/bitstream/handle/11336/112934/CONICET_Digital_Nro.08f0e951-80e4-47dd-9b60-f2ba17666511_A.pdf?sequence=2&isAllowed=y
https://ri.conicet.gov.ar/bitstream/handle/11336/112934/CONICET_Digital_Nro.08f0e951-80e4-47dd-9b60-f2ba17666511_A.pdf?sequence=2&isAllowed=y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

proton[1].

Broad singlet

for the
N-H 13.5 brs o
imidazole N-
H proton.
Aromatic
protons of the
Pyridine-2- pyridine ring
carboxaldehy  H3 8.15 d 7.9 show
de Oxime characteristic
splitting
patterns|[2].
H4 7.85 t 7.7
H5 7.40 t 6.4
H6 8.60 d 4.7
CH=NOH 8.15 S
N-OH 11.6 S

Table 2: *C NMR Spectral Data Comparison (in DMSO-

de)
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Carbon Chemical Shift (5,
Compound . Notes
Assignment ppm)
) Carbon bearing the
1H-Imidazole-2- . . .
oxime group. Signal is
carboxaldehyde Cc2 ~145.0 ,
) influenced by the
Oxime . .
syn/anti isomerism[1].
Two distinct signals
for the imidazole ring
carbons. Coalescence
C4/C5 ~122.0, ~128.0
may be observed at
higher
temperatures[1].
Carbon of the oxime
C=NOH ~140.0 .
functional group[1].
1H-Imidazole-2- Carbon attached to
Cc2 1455
carboxaldehyde the aldehyde group.
Imidazole ring
C4/C5 123.5/129.0
carbons.
Aldehyde carbonyl
CHO 180.0
carbon[1].
Pyridine-2- Pyridine ring carbon
carboxaldehyde Cc2 152.5 attached to the oxime
Oxime group.
C3 121.0
C4 137.0
C5 125.0
C6 150.0
C=NOH 148.5 Oxime carbon.

Table 3: IR and Mass Spectrometry Data Comparison

© 2025 BenchChem. All rights reserved.

4/8

Tech Support


https://ri.conicet.gov.ar/bitstream/handle/11336/112934/CONICET_Digital_Nro.08f0e951-80e4-47dd-9b60-f2ba17666511_A.pdf?sequence=2&isAllowed=y
https://ri.conicet.gov.ar/bitstream/handle/11336/112934/CONICET_Digital_Nro.08f0e951-80e4-47dd-9b60-f2ba17666511_A.pdf?sequence=2&isAllowed=y
https://ri.conicet.gov.ar/bitstream/handle/11336/112934/CONICET_Digital_Nro.08f0e951-80e4-47dd-9b60-f2ba17666511_A.pdf?sequence=2&isAllowed=y
https://ri.conicet.gov.ar/bitstream/handle/11336/112934/CONICET_Digital_Nro.08f0e951-80e4-47dd-9b60-f2ba17666511_A.pdf?sequence=2&isAllowed=y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Compound

IR (KBr, cm~?) Key
Absorptions

Mass Spec (El) m/z
(Relative Intensity)

1H-Imidazole-2-

carboxaldehyde Oxime

~3400 (O-H str), ~3100 (N-H
str), ~1640 (C=N str, oxime),
~1580 (C=N str, imidazole)

M+ at m/z 111. Key fragments
may include loss of *OH (m/z
94) and further fragmentation

of the imidazole ring.

1H-Imidazole-2-

carboxaldehyde

~3100 (N-H str), ~1685 (C=0
str, aldehyde)[1], ~1580 (C=N

str, imidazole)

M+ at m/z 96. Key fragments
include [M-H]* (m/z 95) and
loss of CO (m/z 68)[3][4].

Pyridine-2-carboxaldehyde
Oxime

~3400 (O-H str), ~3050 (Ar C-

H str), ~1630 (C=N str, oxime),

~1590 (C=N str, pyridine)

M* at m/z 122. Fragmentation
involves the pyridine ring and
loss of small neutral

molecules.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

 Instrumentation: *H and 3C NMR spectra were recorded on a spectrometer operating at a

frequency of 300 MHz or higher for protons.

o Data Acquisition: *H NMR spectra were acquired with a sufficient number of scans to obtain

a good signal-to-noise ratio. 13C NMR spectra were acquired using a proton-decoupled pulse

seqguence.

o Referencing: Chemical shifts (d) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a

secondary reference.
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Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: A small amount of the solid sample was finely ground with potassium
bromide (KBr) and pressed into a thin pellet.

 Instrumentation: FTIR spectra were recorded on a standard FTIR spectrometer.

o Data Acquisition: Spectra were typically collected over a range of 4000-400 cm~* with a
resolution of 4 cm~1. A background spectrum of a pure KBr pellet was subtracted from the

sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC) interface.

« lonization: Electron ionization (El) was performed at a standard energy of 70 eV.

e Analysis: The mass-to-charge ratios (m/z) of the resulting ions were measured using a
qguadrupole or time-of-flight (TOF) mass analyzer.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis and
interpretation of a novel compound like 1H-Imidazole-2-carboxaldehyde oxime.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis, spectral characterization, and structural elucidation of a
target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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